molecular formula C11H8INO2 B5696815 5-iodo-N-phenyl-2-furamide

5-iodo-N-phenyl-2-furamide

Cat. No. B5696815
M. Wt: 313.09 g/mol
InChI Key: MASJGIGLXQRQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-N-phenyl-2-furamide, also known as 5-IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of furan derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-iodo-N-phenyl-2-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-iodo-N-phenyl-2-furamide can modulate the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 5-iodo-N-phenyl-2-furamide has been found to bind to the cannabinoid receptor CB1, which is involved in pain modulation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-iodo-N-phenyl-2-furamide in lab experiments is its high potency and selectivity. It has been found to be more potent than other anti-inflammatory drugs such as indomethacin and naproxen. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-iodo-N-phenyl-2-furamide. One area of interest is the development of new drugs based on the structure of 5-iodo-N-phenyl-2-furamide for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-iodo-N-phenyl-2-furamide and its potential applications in other areas of research such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-iodo-N-phenyl-2-furamide involves the reaction of 5-iodo-2-furoic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 5-iodo-N-phenyl-2-furamide.

Scientific Research Applications

5-iodo-N-phenyl-2-furamide has been widely used in scientific research as a tool to study various biological systems. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

5-iodo-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJGIGLXQRQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N-phenyl-2-furamide

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